molecular formula C13H8BrNOS B11766499 2-(Benzo[d]thiazol-2-yl)-5-bromophenol

2-(Benzo[d]thiazol-2-yl)-5-bromophenol

Cat. No.: B11766499
M. Wt: 306.18 g/mol
InChI Key: NCUJNZPUOAJMOR-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl)-5-bromophenol is a heterocyclic compound that features a benzothiazole ring fused with a phenol group and a bromine atom at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-yl)-5-bromophenol typically involves the reaction of 2-aminothiophenol with 5-bromosalicylaldehyde under acidic conditions to form the benzothiazole ring. This reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid . The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-yl)-5-bromophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic substitution: Substituted benzothiazole derivatives.

    Nucleophilic substitution: Alkylated or acylated benzothiazole derivatives.

    Oxidation and reduction: Quinone or hydroquinone derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]thiazol-2-yl)phenol
  • 2-(Benzo[d]thiazol-2-yl)-5-fluorophenol
  • 2-(Benzo[d]thiazol-2-yl)-5-chlorophenol

Uniqueness

2-(Benzo[d]thiazol-2-yl)-5-bromophenol is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological and industrial applications .

Properties

Molecular Formula

C13H8BrNOS

Molecular Weight

306.18 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-bromophenol

InChI

InChI=1S/C13H8BrNOS/c14-8-5-6-9(11(16)7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H

InChI Key

NCUJNZPUOAJMOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)Br)O

Origin of Product

United States

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